molecular formula C20H11Br2NO2 B5062010 2-(4-biphenylyl)-6,8-dibromo-4H-3,1-benzoxazin-4-one

2-(4-biphenylyl)-6,8-dibromo-4H-3,1-benzoxazin-4-one

Cat. No. B5062010
M. Wt: 457.1 g/mol
InChI Key: ZOJWHTSPHQVKQR-UHFFFAOYSA-N
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Description

Biphenyl compounds are organic compounds that contain two benzene rings linked together by a carbon-carbon bond . They are used in various applications, including as intermediates in the synthesis of other chemicals .


Synthesis Analysis

Biphenyl compounds are usually synthesized from benzene derivatives through various chemical reactions . For example, one common method is the Suzuki coupling, which involves the reaction of a boronic acid with a halide or pseudohalide .


Molecular Structure Analysis

Biphenyl compounds have a planar structure with the two benzene rings connected by a single bond . The bond lengths and angles can vary depending on the specific compound .


Chemical Reactions Analysis

Biphenyl compounds can undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and others . The specific reactions depend on the substituents on the benzene rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of biphenyl compounds depend on their specific structure . These properties can include melting point, boiling point, solubility in various solvents, and others .

Mechanism of Action

The mechanism of action of biphenyl compounds can vary widely depending on their specific structure and the context in which they are used . For example, some biphenyl compounds are used as drugs, and their mechanism of action involves interacting with specific proteins or enzymes in the body .

Safety and Hazards

Biphenyl compounds can have various safety and hazard profiles depending on their specific structure . Some biphenyl compounds can be irritants or toxic, and appropriate safety precautions should be taken when handling them .

properties

IUPAC Name

6,8-dibromo-2-(4-phenylphenyl)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Br2NO2/c21-15-10-16-18(17(22)11-15)23-19(25-20(16)24)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJWHTSPHQVKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4Br)Br)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(biphenyl-4-yl)-6,8-dibromo-4H-3,1-benzoxazin-4-one

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